molecular formula C23H19N5OS B11484814 3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

Cat. No.: B11484814
M. Wt: 413.5 g/mol
InChI Key: CRCNRJFPVYVAFW-UHFFFAOYSA-N
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Description

3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol: is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the benzyl and phenol groups. Common reagents used in these steps include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the benzyl and phenol positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents and strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The medicinal applications of this compound are of particular interest. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or modulation of biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol: can be compared to other tetracyclic compounds with similar structural motifs.

  • Compounds such as This compound derivatives with different substituents can provide insights into the structure-activity relationship.

Uniqueness

The uniqueness of this compound lies in its specific tetracyclic structure and the presence of both benzyl and phenol groups

Properties

Molecular Formula

C23H19N5OS

Molecular Weight

413.5 g/mol

IUPAC Name

3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

InChI

InChI=1S/C23H19N5OS/c29-17-8-4-7-16(11-17)21-25-22-20-18-9-10-27(12-15-5-2-1-3-6-15)13-19(18)30-23(20)24-14-28(22)26-21/h1-8,11,14,29H,9-10,12-13H2

InChI Key

CRCNRJFPVYVAFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC(=CC=C5)O)CC6=CC=CC=C6

Origin of Product

United States

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